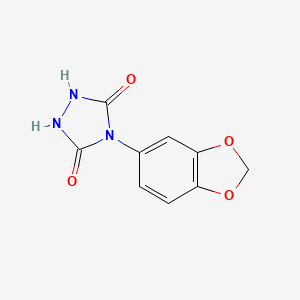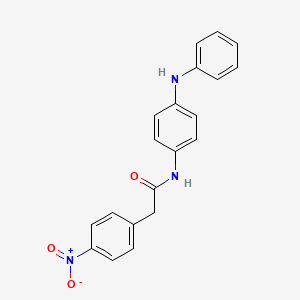
4-isobutoxy-N-(2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isobutoxy-N-(2-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and is also known as INB-4. The unique chemical structure of this compound makes it an attractive candidate for various research applications, including drug development, biochemistry, and molecular biology.
Mecanismo De Acción
The mechanism of action of 4-isobutoxy-N-(2-nitrophenyl)benzamide is not well-understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and physiological effects:
Studies have shown that 4-isobutoxy-N-(2-nitrophenyl)benzamide can induce cell cycle arrest and apoptosis in various cancer cells. It has also been shown to have anti-inflammatory and analgesic effects. However, the biochemical and physiological effects of this compound are still being studied, and more research is needed to fully understand its potential applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-isobutoxy-N-(2-nitrophenyl)benzamide in lab experiments is its potent antitumor activity. This compound has been shown to inhibit the growth of various cancer cells, making it an attractive candidate for cancer research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 4-isobutoxy-N-(2-nitrophenyl)benzamide. One of the primary areas of research is in drug development. This compound has shown promising results in inhibiting the growth of various cancer cells and may be developed into a potential anticancer drug. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields, such as biochemistry and molecular biology. Further studies are also needed to determine the optimal dosage and administration of this compound for potential clinical use.
Métodos De Síntesis
The synthesis of 4-isobutoxy-N-(2-nitrophenyl)benzamide involves the reaction between 2-nitroaniline and isobutyryl chloride in the presence of a base. The resulting product is then treated with benzoyl chloride to obtain the final compound. This synthesis method has been well-established and has been used to produce this compound on a large scale.
Aplicaciones Científicas De Investigación
4-isobutoxy-N-(2-nitrophenyl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the primary research applications of this compound is in drug development. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of various cancer cells. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
4-(2-methylpropoxy)-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12(2)11-23-14-9-7-13(8-10-14)17(20)18-15-5-3-4-6-16(15)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBNMGPEEZVCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)


![2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4940147.png)
![1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4940151.png)
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4940162.png)

![1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-fluorobenzyl)-1,4-diazepane](/img/structure/B4940180.png)
![4,4'-[(3,4-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4940187.png)
![2,3-dichloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4940195.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4940212.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B4940216.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methoxyphenol](/img/structure/B4940222.png)
![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4940239.png)